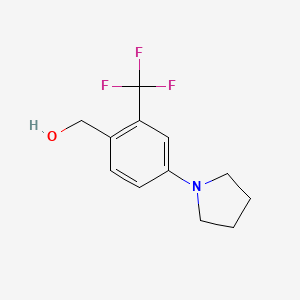

(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)11-7-10(4-3-9(11)8-17)16-5-1-2-6-16/h3-4,7,17H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOHKIUHVZMDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Activation and Reaction Dynamics

NAS offers an alternative route for pyrrolidine introduction, particularly when electron-withdrawing groups (EWGs) like trifluoromethyl activate the phenyl ring. Starting with 4-nitro-2-(trifluoromethyl)benzaldehyde , the nitro group at position 4 is displaced by pyrrolidine under high-temperature conditions (DMF, 140°C, 24 hours) with K₂CO₃ as a base. The reaction mechanism involves the formation of a Meisenheimer complex, stabilized by the electron-deficient aromatic system.

Challenges and Solutions:

-

Leaving Group Limitations : Nitro groups are poor leaving agents, necessitating prolonged reaction times.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize intermediates.

Yield and Selectivity Analysis

Under optimized conditions, NAS achieves 65–70% yield of Intermediate A, with residual starting material (15–20%) due to incomplete substitution. Selectivity for the 4-position is attributed to the ortho-directing effect of the trifluoromethyl group, which biases substitution to the para position relative to the aldehyde.

Reduction of Aldehyde to Methanol

Reducing Agent Selection

The final step involves reducing the aldehyde group of Intermediate A to a primary alcohol. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) quantitatively converts the aldehyde to (4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol within 2 hours at 0°C. Sodium borohydride (NaBH₄) is less effective, requiring methanol as a co-solvent and yielding only 40–50% product due to competing side reactions.

Purification and Characterization

Post-reduction, the crude product is purified via recrystallization from ethanol/water (7:3), yielding a white crystalline solid (mp 64–66°C). ¹H NMR analysis confirms successful reduction: disappearance of the aldehyde proton (δ 10.2 ppm) and emergence of a hydroxymethyl triplet at δ 4.5 ppm (J = 6 Hz).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|

| Buchwald-Hartwig | 85–92 | 12–18 | Industrial |

| NAS | 65–70 | 24–36 | Laboratory |

| LiAlH₄ Reduction | 95–99 | 2 | Both |

Cost and Environmental Impact

-

Palladium Catalysis : High catalyst costs ($120–150/g for Pd(OAc)₂) limit large-scale applications.

-

NAS : Lower material costs but higher energy consumption due to prolonged heating.

-

LiAlH₄ : Generates aluminum waste, necessitating careful disposal protocols.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzoic acid).

Reduction: Formation of (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methane.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key analogs and their structural distinctions are summarized below:

Physicochemical Properties

- Lipophilicity: The -CF₃ group enhances lipophilicity in all compounds.

- Molecular Weight : The target compound (estimated MW ~275) is smaller than thiazole-derived analogs (MW 259.24 ) and imidazopyridazine derivatives (MW >400 ), which may influence bioavailability.

- Synthetic Efficiency : The target compound’s synthesis could benefit from methods similar to those in (HPLC purity >96%) and (MK41 yield: 82%) .

Key Research Findings

- Pyrrolidine’s conformational rigidity (vs. piperazine/piperidine) could reduce off-target interactions .

- Biological Efficacy :

Biologische Aktivität

(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol, with the CAS number 1427023-56-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₄F₃NO

- Molecular Weight : 245.24 g/mol

- Structure : The compound features a pyrrolidine ring and a trifluoromethyl group attached to a phenylmethanol moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol has been investigated in various contexts, including:

-

Anticancer Activity :

- The compound has shown promise in modulating the activity of P-glycoprotein (P-gp), an efflux transporter associated with multidrug resistance in cancer cells. Studies indicate that compounds interacting with P-gp can either stimulate or inhibit ATPase activity, affecting drug accumulation in resistant cancer cells .

- In vitro studies demonstrated that certain derivatives of similar structures can reverse drug resistance in cell lines overexpressing P-gp, suggesting that (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol may possess similar properties .

-

Antimicrobial Activity :

- Preliminary investigations into the antimicrobial properties of related compounds have revealed significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potential as therapeutic agents against bacterial infections .

- Mechanisms of Action :

Data Tables

Here are summarized findings from relevant studies on the biological activities of related compounds:

Case Study 1: P-glycoprotein Modulation

In a study aimed at understanding the structural requirements for ligand binding to P-gp, derivatives similar to (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol were synthesized and tested. The results indicated that specific structural features are critical for enhancing ATPase activity and reversing drug resistance in cancer cells. This highlights the potential application of this compound in developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

A series of compounds structurally related to (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol were evaluated for their antibacterial properties. The results showed significant inhibition against common pathogens, suggesting that modifications to the core structure could lead to potent new antibiotics effective against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol, and what intermediates are critical?

- Synthetic Pathways :

- Coupling Reactions : Palladium-catalyzed α-arylation of silyl enolates with aryl halides (e.g., 4-bromobenzotrifluoride) is a key step for introducing the trifluoromethylphenyl group .

- Condensation Steps : Reactions between pyrrolidine derivatives and activated aromatic precursors (e.g., trifluoromethyl-substituted phenols) under acidic or basic conditions are common .

- Functionalization : The hydroxymethyl group (-CH2OH) is often introduced via reduction of ester or aldehyde intermediates using NaBH4 or LiAlH4 .

- Critical Intermediates :

- 3-(4-(Pyrrolidine-1-yl)pyrimidin-2-yl)aniline (precursor for urea derivatives) .

- 2,2-Difluoro-1-(pyrrolidin-1-yl)-2-(trimethylsilyl)ethan-1-one (used in coupling reactions) .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

- Spectroscopic Methods :

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the pyrrolidine protons appear as triplets (δ 3.54 ppm, J = 6.9 Hz), while aromatic protons near the -CF3 group show upfield shifts due to electron withdrawal .

- Mass Spectrometry : HRMS provides exact mass (e.g., m/z 745 [M+H]+ in LCMS) and validates molecular formula .

- Chromatography :

- Reverse-phase HPLC (retention time: 12.0–13.9 min) ensures purity (>96%) .

- Silica gel chromatography isolates intermediates with hexane/EtOAC gradients .

Advanced Research Questions

Q. What reaction conditions optimize yield and purity in large-scale synthesis?

- Temperature Control : Reactions at 100–120°C under inert atmospheres (N2/Ar) prevent decomposition of trifluoromethyl groups .

- Catalysts : Pd(OAc)2/XPhos for coupling reactions improves regioselectivity .

- Solvent Systems : Anhydrous CH2Cl2 or DMF enhances stability of silyl enolates and amines .

- Automation : Continuous flow reactors enable scalable production with consistent parameters (e.g., residence time, pressure) .

Q. How does the compound interact with biological targets, and what assays validate its activity?

- Target Identification :

- Cannabinoid Receptors : Urea derivatives (e.g., compound 8i) act as allosteric modulators, validated via radioligand binding assays .

- Dopamine D3 Receptors : Functionalized benzamides (e.g., 7k) show selectivity in competitive inhibition studies .

- Assays :

- Cell-Based : Hepatic steatosis models assess lipid-lowering effects (e.g., RBP4 antagonism) .

- Kinetic Studies : SPR (Surface Plasmon Resonance) measures binding affinity (KD) to receptors .

Q. What structural modifications enhance pharmacological efficacy, and how are SAR studies designed?

- Substituent Effects :

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring increases conformational rigidity, improving target binding .

- Trifluoromethyl Position : Ortho-substitution on the phenyl ring enhances metabolic stability compared to para .

- SAR Workflow :

- Analog Synthesis : Varying aryl (e.g., pyridinyl, thiophenyl) and amine groups .

- In Silico Modeling : Docking studies (e.g., AutoDock) predict interactions with receptor active sites .

Q. How are data contradictions resolved in mechanistic studies (e.g., conflicting bioactivity results)?

- Resolution :

Purity Reassessment : HPLC-MS detects impurities (>99% purity required) .

Metabolite Analysis : LC-MS/MS identifies active metabolites in hepatic microsomes .

Dose Optimization : Adjusting pharmacokinetic parameters (e.g., Cmax, AUC) aligns efficacy across models .

Methodological Tables

| SAR Insights | Impact on Activity | Reference |

|---|---|---|

| Pyrrolidine vs. Morpholine Substituent | Higher D3 receptor selectivity | |

| Ortho-Trifluoromethyl Positioning | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.